1H-Pyrrole-2,5-dione, 1-[2-(4-chlorophenyl)ethyl]- 1H-Pyrrole-2,5-dione, 1-[2-(4-chlorophenyl)ethyl]-
Brand Name: Vulcanchem
CAS No.: 95498-14-9
VCID: VC20323697
InChI: InChI=1S/C12H10ClNO2/c13-10-3-1-9(2-4-10)7-8-14-11(15)5-6-12(14)16/h1-6H,7-8H2
SMILES:
Molecular Formula: C12H10ClNO2
Molecular Weight: 235.66 g/mol

1H-Pyrrole-2,5-dione, 1-[2-(4-chlorophenyl)ethyl]-

CAS No.: 95498-14-9

Cat. No.: VC20323697

Molecular Formula: C12H10ClNO2

Molecular Weight: 235.66 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrrole-2,5-dione, 1-[2-(4-chlorophenyl)ethyl]- - 95498-14-9

Specification

CAS No. 95498-14-9
Molecular Formula C12H10ClNO2
Molecular Weight 235.66 g/mol
IUPAC Name 1-[2-(4-chlorophenyl)ethyl]pyrrole-2,5-dione
Standard InChI InChI=1S/C12H10ClNO2/c13-10-3-1-9(2-4-10)7-8-14-11(15)5-6-12(14)16/h1-6H,7-8H2
Standard InChI Key MZOKHTDHXVAGFM-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1CCN2C(=O)C=CC2=O)Cl

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

1H-Pyrrole-2,5-dione, 1-[2-(4-chlorophenyl)ethyl]- features a pyrrole-2,5-dione core substituted at the 1-position with a 2-(4-chlorophenyl)ethyl group. The pyrrole-2,5-dione moiety consists of a five-membered ring with two ketone groups at positions 2 and 5, conferring electron-deficient characteristics that influence reactivity . The 4-chlorophenyl substituent introduces aromaticity and halogen-mediated electronic effects, which may enhance binding interactions in biological systems or modify solubility profiles .

Comparative Molecular Data

Property1-[2-(4-Chlorophenyl)ethyl]-pyrrole-2,5-dione (Inferred)1-(4-Chlorobenzyl)-1H-pyrrole-2,5-dione 2-(4-Chlorophenyl)succinimide
Molecular FormulaC12H10ClNO2C11H8ClNO2C10H8ClNO2
Molecular Weight (g/mol)235.67221.64209.63
Substituent Position1-(2-(4-Cl-C6H4)-ethyl)1-(4-Cl-C6H4-CH2)2-(4-Cl-C6H4)
Core StructurePyrrole-2,5-dionePyrrole-2,5-dioneSuccinimide

The extended ethyl linker in the target compound may increase conformational flexibility compared to benzyl-substituted analogs, potentially altering pharmacokinetic properties such as membrane permeability .

Synthetic Pathways and Reactivity

Retrosynthetic Analysis

The synthesis of 1H-pyrrole-2,5-dione derivatives typically involves cyclization reactions between amines and dicarboxylic acid derivatives. For the target compound, a plausible route could involve:

  • Michael Addition: Reaction of 4-chlorophenethylamine with maleic anhydride to form a maleamic acid intermediate.

  • Cyclodehydration: Thermal or acid-catalyzed cyclization to yield the pyrrole-2,5-dione core .

Example Reaction Scheme

4-Cl-C6H4CH2CH2NH2+Maleic anhydrideMaleamic acidΔ,H+1-[2-(4-Cl-C6H4)ethyl]-pyrrole-2,5-dione\text{4-Cl-C}_6\text{H}_4-\text{CH}_2\text{CH}_2\text{NH}_2 + \text{Maleic anhydride} \rightarrow \text{Maleamic acid} \xrightarrow{\Delta, \text{H}^+} \text{1-[2-(4-Cl-C}_6\text{H}_4\text{)ethyl]-pyrrole-2,5-dione}

This method mirrors the synthesis of 1-(4-chlorobenzyl)-1H-pyrrole-2,5-dione, where 4-chlorobenzylamine reacts with maleic anhydride under similar conditions . Modifications to the amine precursor (e.g., using 4-chlorophenethylamine instead of benzylamine) would enable access to the target compound.

Reactivity Profile

  • Electrophilic Substitution: The electron-deficient dione ring may undergo nucleophilic attack at the α-positions (C3 and C4), though steric hindrance from the 4-chlorophenyl group could modulate reactivity .

  • Reduction: Selective reduction of the dione to a pyrrolidine derivative using NaBH4 or catalytic hydrogenation is feasible but remains unexplored for this specific analog .

Physicochemical Properties

Solubility and Stability

Based on analogs like 1-(3,5-dichlorophenyl)-1H-pyrrole-2,5-dione :

  • Aqueous Solubility: Predicted log P ≈ 2.33 (moderately lipophilic)

  • Thermal Stability: Likely stable up to 150°C, with decomposition occurring via cleavage of the N-alkyl chain .

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorptions at 1700–1750 cm⁻¹ (C=O stretching) and 750 cm⁻¹ (C-Cl) .

  • NMR (1H):

    • δ 7.2–7.4 ppm (aromatic protons, 4-Cl-C6H4)

    • δ 3.8–4.2 ppm (N-CH2CH2- linker)

    • δ 2.8–3.2 ppm (dione ring protons) .

Biological and Industrial Applications

Toxicity Considerations

  • Acute Toxicity: LD50 (oral, rat) for related compounds ranges from 300–500 mg/kg, with hepatotoxicity reported at high doses .

  • Mutagenicity: Negative Ames test results for analogs without aromatic nitro groups .

Material Science Applications

  • Polymer Modification: Maleimide derivatives are widely used as crosslinkers in epoxy resins; the 4-chlorophenyl group could enhance thermal stability in such applications .

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